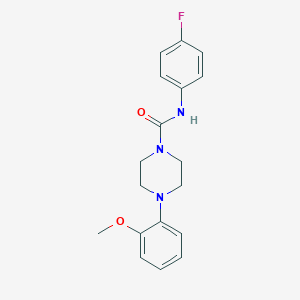
N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide, also known as 4-FPP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has been of interest to researchers due to its potential therapeutic applications. In
Wirkmechanismus
The exact mechanism of action of N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide is not well understood. However, it is believed to act on the serotonin and dopamine systems in the brain. It has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide can increase the levels of serotonin and dopamine in the brain. It has also been shown to increase the expression of certain genes involved in neuroplasticity. Additionally, N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is that it has a relatively low toxicity compared to other psychoactive compounds. Additionally, it has been shown to have a wide range of potential therapeutic applications. However, one limitation of using N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is that its mechanism of action is not well understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide. One area of interest is its potential as a treatment for substance abuse disorders. Additionally, more research is needed to understand its mechanism of action and how it affects the brain. Finally, there is potential for the development of new drugs based on the structure of N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide that could have even greater therapeutic potential.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide involves the reaction between 4-fluoroaniline and 2-methoxybenzaldehyde in the presence of piperazine and acetic acid. The resulting product is then purified through recrystallization. The purity of the final product is confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant properties in animal models. It has also been studied for its potential as a treatment for neuropathic pain and as a cognitive enhancer. Additionally, N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been studied for its potential as a treatment for substance abuse disorders.
Eigenschaften
Molekularformel |
C18H20FN3O2 |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H20FN3O2/c1-24-17-5-3-2-4-16(17)21-10-12-22(13-11-21)18(23)20-15-8-6-14(19)7-9-15/h2-9H,10-13H2,1H3,(H,20,23) |
InChI-Schlüssel |
WXZYYYSRXBVRJN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



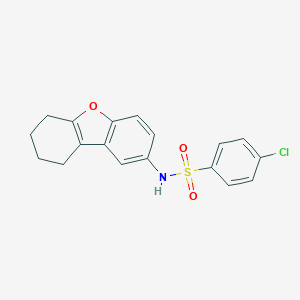
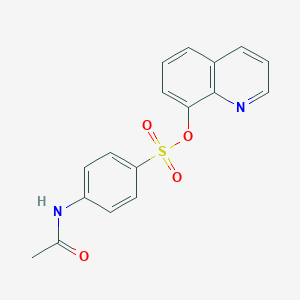
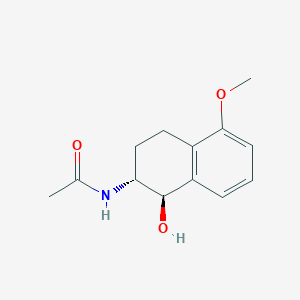
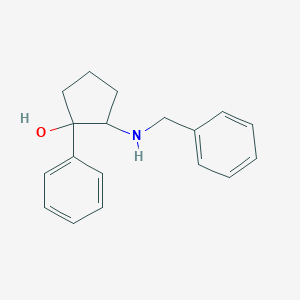
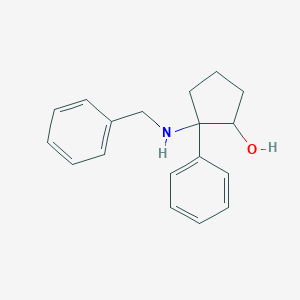
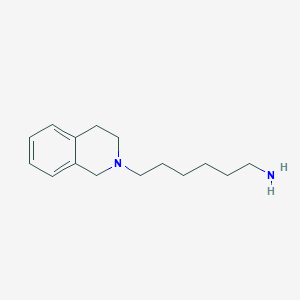
![N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B281803.png)
![[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate](/img/structure/B281806.png)
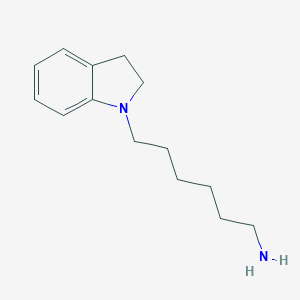
![N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine](/img/structure/B281809.png)
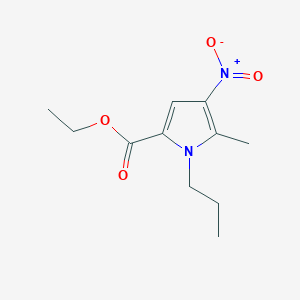
![Butyl2-[3-(hydroxyimino)propyl]-3-methoxybenzoate](/img/structure/B281812.png)
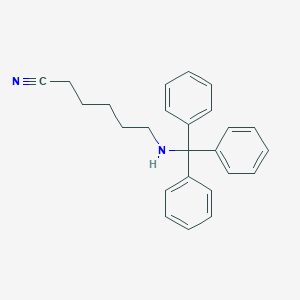
![2-nitro-N-[6-({2-nitrobenzoyl}amino)hexyl]benzamide](/img/structure/B281816.png)